molecular formula C11H14N2O3S B13992158 Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

Cat. No.: B13992158
M. Wt: 254.31 g/mol
InChI Key: IQEFSOPRPGBDAU-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrrolo[3,4-d][1,3]thiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate is unique due to its specific combination of a pyrrolo[3,4-d][1,3]thiazole core with formyl and tert-butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C11H14N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-9(6-14)12-7/h6H,4-5H2,1-3H3

InChI Key

IQEFSOPRPGBDAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)C=O

Origin of Product

United States

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